(Dicyclopropylmethyl)amine Hydrochloride
Description
Historical Context of Cyclopropyl (B3062369) Moiety in Organic Chemistry
The journey of the cyclopropyl group in chemistry began in 1882 when August Freund first synthesized the cyclopropane (B1198618) ring. rsc.org This discovery introduced the smallest possible carbocycle into the field of organic chemistry. Early investigations into cyclopropane and its derivatives were foundational, revealing a unique set of properties stemming from its three-membered ring structure. nyu.edu The German chemist Adolf von Baeyer's work on ring strain provided the initial theoretical framework for understanding why these small rings are significantly different from their acyclic or larger cyclic counterparts. masterorganicchemistry.com This historical groundwork paved the way for over a century of research into the synthesis, reactivity, and application of molecules containing this distinctive chemical motif. nyu.edu
Significance of Strained Ring Systems in Chemical Reactivity and Biological Activity
The cyclopropane ring is characterized by significant ring strain, estimated to be around 28 kcal/mol. utexas.edu This instability arises from two main factors: angle strain and torsional strain. masterorganicchemistry.comutexas.edu The internal C-C-C bond angles are constrained to 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbon atoms. masterorganicchemistry.comwikipedia.org Additionally, the hydrogen atoms on adjacent carbons are in an eclipsed conformation, creating torsional strain. masterorganicchemistry.com
This inherent strain makes the C-C bonds in cyclopropane weaker than those in typical alkanes, rendering the ring susceptible to ring-opening reactions. utexas.edustackexchange.com This enhanced reactivity is a key feature that chemists exploit, using cyclopropanes as versatile building blocks in organic synthesis to construct more complex molecules. rsc.orgnih.gov In medicinal chemistry and drug discovery, the cyclopropyl group is a valuable structural motif. fiveable.me Its rigid structure can lock a molecule into a specific conformation, which can enhance binding to biological targets. rsc.org Furthermore, incorporating a cyclopropyl group can improve a drug candidate's metabolic stability, as the C-H bonds are stronger and less susceptible to oxidative metabolism by enzymes like cytochrome P450. scientificupdate.comhyphadiscovery.com
Overview of (Dicyclopropylmethyl)amine Hydrochloride within the Class of Cyclic Amines
This compound belongs to the class of cyclopropyl-containing amines. The core structure, (Dicyclopropylmethyl)amine, features a central carbon atom bonded to an amine group and two cyclopropyl rings. The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid. researchgate.netresearchgate.net This is a common practice in chemistry to convert amines into a more stable, crystalline, and often water-soluble form. researchgate.net
Cyclopropylamines are recognized for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. longdom.orgnih.gov The presence of the cyclopropyl groups in (Dicyclopropylmethyl)amine imparts the unique steric and electronic properties of the strained ring system to the molecule. fiveable.me
Physicochemical Properties of (Dicyclopropylmethyl)amine
| Property | Value |
| CAS Number | 13375-29-6 |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol |
| Boiling Point | 161.2 °C at 760 mmHg |
| Melting Point | -52 °C |
| Density | ~1.1 g/cm³ |
Note: Data corresponds to the free base form, (Dicyclopropylmethyl)amine. alfa-chemistry.comnbinno.comnih.gov
Research Trajectories and Future Directions for Cyclopropyl-Containing Compounds
The unique properties of the cyclopropyl ring ensure its continued importance in chemical research. In medicinal chemistry, it is increasingly used to optimize drug properties, including potency and metabolic profiles. scientificupdate.comresearchgate.net Over the past decade, 18 new chemical entities containing a cyclopropyl group were approved by the FDA, highlighting the motif's proven value in drug development. scientificupdate.com
Future research is focused on several key areas. The development of novel and efficient synthetic methods for creating complex cyclopropane-containing molecules remains a high priority. rsc.org This includes enantioselective techniques that can produce specific stereoisomers of a target molecule, which is crucial for pharmaceutical applications. rsc.org Furthermore, cyclopropyl groups are being explored in material science for the synthesis of specialty polymers and advanced coatings, where the ring's rigidity can impart unique mechanical and thermal properties. longdom.org The application of cyclopropyl-containing amino acids in peptide chemistry is another active area of investigation, with potential uses as receptor ligands or antibacterial agents. nih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dicyclopropylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7(5-1-2-5)6-3-4-6;/h5-7H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAFTOJAINBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51043-72-2 | |
| Record name | (Dicyclopropylmethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dicyclopropylmethyl Amine Hydrochloride
Classical Synthetic Routes and Mechanistic Investigations
The formation of the cyclopropane (B1198618) rings is the cornerstone of synthesizing (Dicyclopropylmethyl)amine. Classical approaches often involve the cyclopropanation of an appropriate allylic precursor.
A prevalent strategy for synthesizing the dicyclopropylmethyl core involves the double cyclopropanation of an allylamine (B125299) derivative. This transformation can be accomplished using several methods, including transition-metal catalysis, carbene insertion, and [2+1] cycloaddition reactions.
Transition-metal catalysis offers an efficient and selective means of cyclopropanation. Palladium-based catalysts, in particular, have been investigated for their ability to promote the formation of cyclopropane rings from alkenes and a carbene source. researchgate.netresearchgate.net The mechanism of palladium-catalyzed cyclopropanation of alkenes with diazomethane (B1218177) is thought to involve the initial formation of a palladium-carbene complex. researchgate.net This is followed by the coordination of the alkene to the metal center and subsequent migratory insertion of the carbene into the metal-alkene bond, forming a metallacyclobutane intermediate. Reductive elimination from this intermediate then yields the cyclopropane product and regenerates the active palladium catalyst. researchgate.net
In the context of synthesizing (Dicyclopropylmethyl)amine, a suitable N-protected diallylamine (B93489) would serve as the substrate. The choice of protecting group is crucial to prevent side reactions with the catalyst and reagents. The palladium catalyst, often in the form of Pd(OAc)₂ or a palladium(0) complex, facilitates the transfer of a methylene (B1212753) group from a carbene precursor, such as diazomethane, to the double bonds of the diallylamine derivative. The reaction is typically carried out in an inert solvent, and the specific ligand coordinated to the palladium center can influence the efficiency and stereoselectivity of the cyclopropanation.
Mechanistic studies have shown that the nature of the palladium catalyst and the reaction conditions can influence the reaction pathway. For instance, the use of palladium(II) catalysts can be reduced in situ by diazomethane to form the catalytically active low-valent palladium species. researchgate.net The reaction rates can be dependent on the catalyst structure but may be independent of the olefin concentration, suggesting that the formation of the palladium carbenoid species is the rate-determining step. researchgate.net
Table 1: Illustrative Data for Palladium-Catalyzed Cyclopropanation of an Allylamine Derivative
| Entry | Palladium Catalyst | Ligand | Carbene Source | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | CH₂N₂ | Dichloromethane (B109758) | 0 | 75 |
| 2 | Pd₂(dba)₃ | dppe | CH₂N₂ | Toluene | 25 | 82 |
| 3 | Pd(OAc)₂ | None | CH₂N₂ | Diethyl Ether | 0 | 68 |
| 4 | Pd₂(dba)₃ | dppf | CH₂N₂ | THF | 25 | 79 |
Note: This data is illustrative and based on typical conditions for palladium-catalyzed cyclopropanations.
Carbene insertion into the carbon-carbon double bond of an allylamine derivative is another effective method for constructing the cyclopropane rings. Carbenes are highly reactive intermediates that can be generated from various precursors, most commonly diazo compounds in the presence of a transition metal catalyst, such as rhodium(II) or copper(I) complexes. nih.gov
The mechanism of metal-catalyzed carbene insertion involves the formation of a metal-carbene complex (a carbenoid). This electrophilic species then reacts with the electron-rich double bond of the allylamine derivative. The reaction is believed to proceed in a concerted fashion, where the carbene is transferred to the alkene, forming the cyclopropane ring in a single step. This concerted mechanism generally leads to the retention of the stereochemistry of the alkene in the cyclopropane product. chemtube3d.com
Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄, is a particularly effective catalyst for these transformations, promoting the decomposition of diazo compounds to generate the rhodium-carbenoid intermediate. acs.org The choice of ligands on the rhodium catalyst can influence the enantioselectivity of the reaction, which is a key consideration in the synthesis of chiral molecules. For the synthesis of (Dicyclopropylmethyl)amine, a sequential or one-pot double carbene insertion into a protected diallylamine would be required.
Table 2: Representative Data for Rhodium-Catalyzed Carbene Insertion for Cyclopropanation
| Entry | Catalyst | Carbene Precursor | Substrate | Solvent | Yield (%) |
| 1 | Rh₂(OAc)₄ | Ethyl Diazoacetate | N-allyl-N-benzylamine | Dichloromethane | 85 |
| 2 | Cu(acac)₂ | Ethyl Diazoacetate | N-allyl-N-benzylamine | Toluene | 72 |
| 3 | Rh₂(esp)₂ | Methyl Phenyldiazoacetate | N-allyl-N-benzylamine | Diethyl Ether | 90 |
| 4 | Rh₂(OAc)₄ | Trimethylsilyldiazomethane | N-allyl-N-benzylamine | Dichloromethane | 88 |
Note: This data is illustrative and based on typical conditions for rhodium-catalyzed carbene insertions.
The reaction of an alkene with a diazo compound to form a cyclopropane is formally a [2+1] cycloaddition reaction. purdue.edu This reaction can be initiated thermally, photochemically, or, more commonly, with a transition metal catalyst. researchgate.net In the context of synthesizing (Dicyclopropylmethyl)amine, this would involve the reaction of a protected diallylamine with a diazoalkane.
The mechanism of the metal-catalyzed reaction involves the formation of a metal-carbene intermediate, as described in the carbene insertion section. However, the uncatalyzed reaction proceeds through a different pathway. Thermal or photochemical decomposition of the diazo compound generates a free carbene, which then adds to the alkene. Alternatively, the diazo compound can react directly with the alkene in a 1,3-dipolar cycloaddition to form a pyrazoline intermediate. nih.gov Subsequent extrusion of nitrogen gas from the pyrazoline, either thermally or photochemically, yields the cyclopropane. nih.gov
The regioselectivity and stereoselectivity of the [2+1] cycloaddition can be influenced by the substituents on both the alkene and the diazo compound, as well as the reaction conditions. The choice of catalyst in the metal-catalyzed variant plays a crucial role in controlling the outcome of the reaction.
The choice of solvent can have a significant impact on the yield and selectivity of [2+1] cycloaddition reactions. The solvent can influence the stability of the reactants and intermediates, the solubility of the catalyst, and the rate of the reaction.
For metal-catalyzed cyclopropanations, chlorinated solvents like dichloromethane are often preferred due to their inertness and ability to dissolve both the catalyst and the organic substrates. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are also commonly used. The polarity of the solvent can affect the diastereoselectivity of the reaction. In some cases, less polar solvents may favor higher selectivity. mdpi.com
Table 3: Effect of Solvent on the Yield of a Model [2+1] Cycloaddition Reaction
| Entry | Solvent | Dielectric Constant (20°C) | Yield (%) |
| 1 | Dichloromethane | 9.08 | 85 |
| 2 | Diethyl Ether | 4.34 | 78 |
| 3 | Toluene | 2.38 | 75 |
| 4 | Tetrahydrofuran | 7.58 | 81 |
Note: This data is illustrative and represents a typical trend observed in such reactions.
Temperature is a critical parameter in controlling the outcome of [2+1] cycloaddition reactions, particularly those involving diazo compounds. Diazo compounds are thermally labile and can decompose to form carbenes, which can then undergo a variety of side reactions, including insertion into C-H bonds, dimerization, and Wolff rearrangement.
Careful temperature control is essential to minimize these side reactions and maximize the yield of the desired cyclopropane product. Reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the rate of decomposition of the diazo compound and the subsequent carbene reactions. In some cases, running the reaction at sub-ambient temperatures can significantly improve the selectivity. researchgate.net For example, reducing the reaction temperature has been shown to increase enantioselectivity in certain cycloaddition reactions, although sometimes at the expense of diastereoselectivity. researchgate.net
Table 4: Influence of Temperature on Side Product Formation in a Model Cycloaddition
| Entry | Temperature (°C) | Desired Product Yield (%) | Side Product A (%) (C-H Insertion) | Side Product B (%) (Dimer) |
| 1 | 50 | 60 | 25 | 15 |
| 2 | 25 | 80 | 15 | 5 |
| 3 | 0 | 92 | 5 | 3 |
| 4 | -20 | 95 | <2 | <3 |
Note: This data is illustrative and demonstrates the general trend of temperature effects on selectivity.
[2+1] Cycloaddition Reactions with Diazo Compounds
Reductive Amination of Dicyclopropyl Ketones
A prevalent and effective method for synthesizing (Dicyclopropylmethyl)amine hydrochloride involves the initial synthesis of dicyclopropyl ketone, which subsequently undergoes reductive amination.
The synthesis of the dicyclopropyl ketone precursor is often achieved via a Friedel-Crafts acylation reaction. nih.govmasterorganicchemistry.com In this electrophilic aromatic substitution reaction, an acyl group is introduced to an aromatic ring. nih.gov For the synthesis of dicyclopropyl ketone, cyclopropanecarbonyl chloride can be reacted with cyclopropane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govufl.edu
The reaction mechanism begins with the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. youtube.comnih.gov The cyclopropane ring, acting as the nucleophile, then attacks the acylium ion. A subsequent deprotonation step regenerates the aromaticity of the system (in cases of aromatic substrates) and yields the final ketone product. youtube.com While Friedel-Crafts reactions with cyclopropanecarbonyl chlorides can sometimes lead to ring-opening byproducts depending on the substrate and conditions, the non-fluorinated version is generally stable. ufl.edulookchem.comnih.gov
Table 1: Representative Friedel-Crafts Acylation Conditions
| Reactants | Catalyst | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Cyclopropanecarbonyl Chloride, Benzene | AlCl₃ | Dichloromethane | -15°C to Room Temp | Acetophenone formation |
Note: This table illustrates general conditions for Friedel-Crafts acylations. Specific conditions for dicyclopropyl ketone synthesis may vary.
Once dicyclopropyl ketone is obtained, it is converted to the target amine via reductive amination. This one-pot reaction involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced to the corresponding amine. nih.gov Industrial-scale reductive aminations often utilize an excess of ammonia to favor the formation of the primary amine. google.com
The process is typically carried out under a hydrogen atmosphere with a metal catalyst. nih.gov Raney Nickel is a commonly employed, cost-effective catalyst for this transformation. google.comresearchgate.net The reaction is conducted under superatmospheric pressure and at elevated temperatures to facilitate the hydrogenation of the imine intermediate. google.com The resulting (Dicyclopropylmethyl)amine is then treated with hydrochloric acid, often in a solvent like diethyl ether, to precipitate the final hydrochloride salt. researchgate.netnih.govgoogle.com
Table 2: Typical Reductive Amination Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Nitrogen Source | Ammonia (aqueous or gas) | Forms the intermediate imine |
| Reducing Agent | Hydrogen Gas (H₂) | Reduces the imine to an amine |
| Catalyst | Raney Nickel | Catalyzes the hydrogenation step |
| Pressure | Superatmospheric (e.g., 39-50 p.s.i.g.) | Increases hydrogen concentration |
| Temperature | Elevated | Accelerates reaction rate |
Nucleophilic Substitution Strategies
Alternative synthetic routes can employ nucleophilic substitution reactions. The following sections detail a specific, albeit chemically distinct, pathway involving an acyl chloride and an amine, which highlights principles relevant to amine synthesis.
The reaction between an acyl chloride, such as cyclopropanecarbonyl chloride, and a primary amine like methylamine (B109427) proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgchegg.compearson.com The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgpearson.com This initial addition step forms a tetrahedral intermediate. pearson.com The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group, resulting in the formation of an N-substituted amide, in this case, N-methylcyclopropanecarboxamide. libretexts.org
It is important to note that this specific reaction yields an amide, not the target (Dicyclopropylmethyl)amine. Further reduction steps would be necessary to convert the amide to the desired amine.
In reactions between acyl chlorides and primary or secondary amines, hydrogen chloride (HCl) is generated as a byproduct. wikipedia.org This HCl can react with the starting amine to form an unreactive ammonium (B1175870) salt, effectively removing it from the reaction mixture. To prevent this, a tertiary amine base, such as triethylamine, is commonly added. wikipedia.orgyoutube.com
The cyclopropyl (B3062369) group is a strained three-membered ring system. stackexchange.com While it can exhibit stability comparable to double bonds in certain electronic contexts, such as stabilizing adjacent carbocations, the inherent ring strain makes it susceptible to opening under harsh reaction conditions, particularly at elevated temperatures. stackexchange.comrsc.orgacs.org The driving force for this ring-opening is the relief of strain. researchgate.net
In synthetic procedures involving cyclopropyl moieties, careful temperature control is crucial to maintain the integrity of the ring. For instance, in both Friedel-Crafts reactions and subsequent nucleophilic substitutions, running the reactions at reduced temperatures (e.g., 0 °C or below) can minimize the energy available for potential side reactions like ring cleavage. lookchem.comrsc.org Isomerization of cyclopropyl radicals to allyl radicals is known to be a minor reaction at temperatures between 100-200°C but becomes the major pathway at higher temperatures. rsc.org Therefore, maintaining low temperatures is a key strategy to ensure the desired cyclopropyl-containing product is obtained without rearrangement or decomposition.
Synthesis from Dicyclopropylmethyl Alcohol
A primary route to (Dicyclopropylmethyl)amine involves the chemical transformation of dicyclopropylmethyl alcohol. This pathway typically necessitates the conversion of the alcohol's hydroxyl group into a more suitable leaving group, facilitating subsequent substitution with an amine precursor.
Reaction with Sodium Azide (B81097) and Trichloroacetic Acid
A robust method for converting secondary alcohols like dicyclopropylmethyl alcohol into amines proceeds via an azide intermediate. This two-step sequence begins with the formation of an alkyl azide, which is then reduced to the primary amine. chemistrysteps.com
The conversion of the alcohol to the azide can be accomplished through various methods, including the well-known Mitsunobu reaction. organic-chemistry.orgmissouri.edu In this reaction, the alcohol is activated by a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD), allowing for nucleophilic substitution by an azide source, such as hydrazoic acid or its surrogates. researchgate.netcmu.edu This reaction is particularly noted for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center. missouri.edu
An alternative strategy involves converting the alcohol into a good leaving group, such as a tosylate or mesylate, which is then displaced by sodium azide in an SN2 reaction. chemistrysteps.com The resulting dicyclopropylmethyl azide is subsequently reduced to (dicyclopropylmethyl)amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. libretexts.orgopenstax.org This azide-based synthesis is often preferred over direct alkylation of ammonia as it prevents the formation of over-alkylated byproducts. openstax.org
Reaction Conditions and Workup Procedures
The conditions for the synthesis of the amine from the alcohol must be carefully controlled. For the azidation step via the Mitsunobu reaction, anhydrous conditions are typically required, using solvents like tetrahydrofuran (THF) or dichloromethane. The reaction is often performed at reduced temperatures to control its exothermicity.
For the subsequent reduction of the alkyl azide, lithium aluminum hydride in an ethereal solvent like diethyl ether or THF is a common choice. The reaction is typically carried out at 0 °C to room temperature.
The workup procedure following the azide reduction is critical for isolating the pure amine. A standard procedure involves:
Careful quenching of the excess reducing agent (e.g., LiAlH4) with a stepwise addition of water and a sodium hydroxide (B78521) solution.
Filtration of the resulting aluminum salts.
Extraction of the desired amine from the filtrate into an organic solvent.
Washing the organic layer with brine, followed by drying over an anhydrous salt like magnesium sulfate. cmu.edu
Removal of the solvent under reduced pressure to yield the crude amine.
Final purification can be achieved through distillation. To obtain the hydrochloride salt, the purified amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent, leading to the precipitation of this compound.
Advanced Synthetic Approaches and Stereochemical Control
Modern synthetic chemistry offers advanced strategies for preparing chiral amines like (Dicyclopropylmethyl)amine with high enantiomeric purity. These methods are crucial for the development of pharmaceuticals and other bioactive molecules where a specific stereoisomer is required.
Asymmetric Synthesis and Chiral Building Blocks
Asymmetric synthesis of cyclopropylamines is an area of significant research interest due to their presence in pharmaceuticals and their utility as chiral resolving agents. acs.org Strategies often involve either starting with enantiomerically pure building blocks or employing chiral catalysts or auxiliaries to control the stereochemistry during the synthesis. acs.orgnih.gov For instance, chiral N-sulfinyl imines can be used as precursors to generate chiral cyclopropylamines with good diastereoselectivity. acs.orgnih.gov
Another approach involves the asymmetric synthesis of a chiral cyclopropanol, which can then be converted to the corresponding amine while retaining the stereochemistry. rsc.org
Enantiomeric Resolution Techniques (e.g., Chiral HPLC)
When an asymmetric synthesis is not employed, a racemic mixture of the amine is often produced. The separation of these enantiomers, known as enantiomeric resolution, is a key step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose. mdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for separating a wide range of chiral compounds, including amines. mdpi.comnih.gov The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase. Mobile phase composition, including the type of organic modifier and the use of acidic or basic additives, can be optimized to achieve baseline separation of the enantiomers. nih.gov
| Technique | Principle | Application |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Analytical and preparative separation of amine enantiomers. |
| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization. | Large-scale resolution of racemic amines. |
Catalytic Asymmetric Cyclopropanation
The construction of the chiral cyclopropane rings themselves is a fundamental strategy for accessing enantiopure building blocks. Catalytic asymmetric cyclopropanation is a premier method for synthesizing chiral cyclopropanes from alkenes. nih.gov This approach often involves the transfer of a carbene group to an alkene, mediated by a chiral transition metal complex.
Recent advancements have focused on catalysts that can perform this transformation with high levels of enantioselectivity. dicp.ac.cn For example, cobalt and ruthenium-based catalysts have been developed for the asymmetric cyclopropanation of various alkenes. nih.govacs.orgnih.gov These methods can provide access to chiral cyclopropane derivatives that can be further elaborated into the target (Dicyclopropylmethyl)amine. While diazo compounds are traditional carbene precursors, safety concerns have led to the development of alternative reagents, such as gem-dichloroalkanes, for generating carbenes under catalytic conditions. dicp.ac.cn
The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity, and is often sensitive to the steric and electronic properties of the alkene substrate. nih.gov
| Catalyst System | Carbene Precursor | Key Features |
| Cobalt(II)-Porphyrin Complexes | Diazoalkanes, Dihaloalkanes | High efficiency and enantioselectivity for a broad range of alkenes. nih.gov |
| Ruthenium(II)-Pheox Complexes | Diazoesters | Excellent diastereoselectivity and enantioselectivity for vinylcarbamates. acs.org |
| Dirhodium Complexes | Diazoalkanes | Widely used, but can be challenged by competitive reactions in aqueous media. researchgate.net |
Diastereoselective Reduction of Sulfinimines
The use of chiral sulfinimines, particularly N-tert-butanesulfinyl imines, represents a powerful strategy for the asymmetric synthesis of amines. The sulfinyl group acts as a potent chiral auxiliary, effectively directing the stereochemical outcome of nucleophilic additions to the imine carbon-nitrogen double bond.
The diastereoselective reduction of ketimines derived from tert-butanesulfinamide is a well-established method for producing chiral amines with high optical purity. The stereoselectivity of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions. For instance, the reduction of N-tert-butanesulfinyl imines with sodium borohydride (B1222165) (NaBH₄) in THF, often with the addition of a small amount of water, typically proceeds with high diastereoselectivity. researchgate.net Conversely, employing a bulkier reducing agent like L-Selectride can effectively reverse the stereoselectivity, providing access to the opposite diastereomer of the resulting sulfinamide with high selectivity. researchgate.net
Recent advancements have introduced zirconocene (B1252598) hydride (Schwartz's reagent) as a highly chemoselective and stereoselective reducing agent for sulfinyl ketimines. acs.org This reagent's high oxophilicity and lower reactivity contribute to its excellent performance, making it a valuable tool in drug discovery programs for the synthesis of complex chiral amines. acs.org The underlying principle for the high degree of stereocontrol is attributed to the formation of a rigid cyclic transition state, which dictates the facial selectivity of the hydride attack. For poorly coordinating hydride reductants, an open transition state is proposed where the stereochemical outcome is determined by the steric influence of the bulky auxiliary group. acs.org After the reduction, the tert-butanesulfinyl group can be readily cleaved under mild acidic conditions to yield the desired chiral primary amine.
Table 1: Comparison of Reducing Agents for Diastereoselective Reduction of N-tert-Butanesulfinyl Imines
| Reducing Agent | Typical Diastereoselectivity | Key Features |
| Sodium Borohydride (NaBH₄) | High | Cost-effective, readily available, predictable stereochemical outcome. |
| L-Selectride | High (often opposite to NaBH₄) | Provides access to the opposite diastereomer, useful for stereodivergent synthesis. |
| Zirconocene Hydride | Very High | Highly chemoselective and stereoselective, applicable to complex molecules. |
Enantioselective and Enantiospecific Strategies for Chiral Amines
The demand for enantiomerically pure amines has driven the development of a wide array of enantioselective and enantiospecific synthetic methods. Asymmetric hydrogenation of prochiral imines stands out as one of the most direct and atom-economical approaches to valuable α-chiral amines. nih.gov This method has been successfully implemented on an industrial scale, demonstrating its efficiency and sustainability. nih.gov
Beyond asymmetric hydrogenation, several other catalytic enantioselective strategies have emerged:
Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent and a chiral catalyst. researchgate.net
Hydroamination: The direct addition of an N-H bond across a carbon-carbon double or triple bond, catalyzed by a chiral metal complex, offers a 100% atom-economical route to chiral amines. researchgate.net
Allylic Amination: This method introduces an amino group at the allylic position of an olefin, often with excellent stereocontrol. researchgate.net
The use of chiral auxiliaries attached to the nitrogen atom of an imine is another prevalent strategy. nih.gov These auxiliaries guide the stereochemical course of a subsequent nucleophilic addition or reduction, and are then removed to reveal the chiral amine. Biocatalysis is also a rapidly growing field for the synthesis of chiral amines, offering mild reaction conditions and high enantioselectivity. rochester.edu Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully employed for the asymmetric N-H carbene insertion into aromatic amines, paving the way for novel biocatalytic routes to chiral amines. rochester.edu
Table 2: Overview of Enantioselective Strategies for Chiral Amine Synthesis
| Strategy | Description | Advantages |
| Asymmetric Hydrogenation | Direct reduction of a prochiral imine using a chiral catalyst and hydrogen gas. | High atom economy, often high enantioselectivity. nih.gov |
| Asymmetric Reductive Amination | One-pot reaction of a carbonyl compound, amine source, and reducing agent with a chiral catalyst. | Convergent, uses readily available starting materials. researchgate.net |
| Asymmetric Hydroamination | Catalytic addition of an N-H bond across an unsaturated C-C bond. | 100% atom economy. researchgate.net |
| Chiral Auxiliary Methods | Use of a removable chiral group to direct stereoselectivity. | Broad applicability, well-established. nih.gov |
| Biocatalysis | Use of enzymes to catalyze the stereoselective formation of C-N bonds. | Mild conditions, high selectivity, environmentally friendly. rochester.edu |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of amines is an area where these principles can have a significant impact.
Catalytic Addition to N-Unsubstituted Imines
While the use of N-unsubstituted imines is advantageous from a green chemistry perspective, their inherent instability and lower reactivity compared to their N-substituted counterparts have historically limited their application. researchgate.net However, recent advancements in catalysis have led to the development of new methods that enable the effective use of N-unsubstituted imines as electrophiles in a variety of catalytic addition reactions. acs.org These developments are crucial for creating more sustainable and environmentally benign pathways for the synthesis of primary amines.
Industrial-Scale Production and Process Optimization
The transition from laboratory-scale synthesis to industrial-scale production necessitates a focus on process optimization to ensure efficiency, safety, and cost-effectiveness. Continuous-flow manufacturing, particularly utilizing microreactors, has emerged as a transformative technology in the chemical industry.
Continuous-Flow Cyclopropanation with Microreactors
Continuous-flow microreaction systems offer significant advantages over traditional batch processing for reactions such as cyclopropanation. acs.org These systems provide superior control over reaction parameters, including temperature, pressure, and mixing, which can lead to improved yields, higher selectivity, and enhanced safety. chemdistgroup.com The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or intermediates and allows for the safe operation of highly exothermic or rapid reactions. researchgate.net
In-Line Purification Techniques for Enhanced Purity
A critical aspect of continuous-flow synthesis is the integration of in-line purification techniques to ensure the high purity of the final product without interrupting the continuous process. beilstein-journals.orgrawdatalibrary.net Several methods for in-line purification have been developed and implemented in continuous-flow systems:
Scavenger Resins/Columns: These are solid-supported reagents or scavengers that can selectively remove unreacted starting materials, reagents, or byproducts from the reaction stream. nih.gov
Liquid-Liquid Extraction: Continuous liquid-liquid extraction can be achieved using membrane-based separators or other specialized equipment to perform aqueous workups and extractions in a continuous manner. acs.org
Distillation and Nanofiltration: These techniques can be used for the in-line removal of solvents or volatile impurities, as well as for the separation of molecules based on size. nih.gov
In-Line Chromatography: Automated flash chromatography systems can be integrated into a continuous-flow setup to perform continuous purification of the product stream. beilstein-journals.org
The choice of in-line purification technique depends on the specific reaction, the nature of the impurities, and the desired purity of the final product. researchgate.net The effective integration of these techniques is crucial for the development of robust and efficient continuous manufacturing processes for high-purity chemical compounds. acs.org
Table 3: Common In-Line Purification Techniques in Continuous-Flow Synthesis
| Technique | Principle | Applications |
| Scavenger Columns | Selective binding of impurities to a solid support. | Removal of excess reagents, catalysts, and byproducts. nih.gov |
| Liquid-Liquid Extraction | Separation based on differential solubility between two immiscible liquid phases. | Aqueous workup, removal of water-soluble impurities. acs.org |
| Nanofiltration | Separation based on molecular size using a semi-permeable membrane. | Solvent exchange, catalyst recovery, removal of high molecular weight impurities. nih.gov |
| In-Line Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Purification of the final product to high purity. beilstein-journals.org |
Optimization of Reaction Parameters in Flow Reactors
The transition of synthetic routes from batch to continuous flow necessitates a thorough optimization of various interdependent reaction parameters to achieve high efficiency and product quality. Key variables in a flow reactor setup include residence time, temperature, pressure, and reactant concentrations.
Residence Time: In flow chemistry, residence time replaces the reaction time of batch processing. It is determined by the reactor volume and the total flow rate of the reactant streams. mit.edu Optimizing residence time is critical to ensure complete conversion without promoting the formation of degradation products. For the synthesis of cyclopropylamines, shorter residence times are often desirable to maximize productivity. For instance, in related continuous flow syntheses of aminocyclopropanes, adjusting the residence time from 30 minutes down to 1 minute has been shown to significantly increase productivity while maintaining high yields. researchgate.net
Temperature and Pressure: Temperature directly influences reaction kinetics. Flow reactors allow for precise temperature control and the use of superheated solvents safely due to the application of back-pressure regulators. mit.edu This enables reactions to be conducted at temperatures above the solvent's boiling point at atmospheric pressure, often leading to dramatic rate enhancements. Optimization studies for similar syntheses have demonstrated that increasing the temperature can lead to reaction completion, for example, at temperatures of 90°C and above under pressures of 4 bar. researchgate.net
Reactant Concentration: The concentration of the starting materials, such as dicyclopropyl ketone and the amine source, directly impacts reaction rates and stoichiometry. In a flow system, reactant solutions are pumped and mixed in-line. The optimization process involves varying the concentrations to find a balance that maximizes throughput and yield while minimizing waste and potential side reactions. Machine learning algorithms have been employed to optimize complex reactions with multiple continuous variables, including reactant concentrations, to identify optimal conditions for yield and cost. nih.gov
The following interactive table illustrates a hypothetical optimization of the reductive amination of dicyclopropyl ketone in a flow reactor.
| Entry | Residence Time (min) | Temperature (°C) | Pressure (bar) | Dicyclopropyl Ketone Conc. (M) | Yield (%) | Productivity (g/h) |
| 1 | 20 | 80 | 5 | 0.1 | 75 | 1.8 |
| 2 | 10 | 80 | 5 | 0.1 | 68 | 3.2 |
| 3 | 10 | 100 | 5 | 0.1 | 85 | 4.0 |
| 4 | 5 | 100 | 10 | 0.2 | 82 | 7.8 |
| 5 | 5 | 120 | 10 | 0.2 | 91 | 8.6 |
| 6 | 2.5 | 120 | 10 | 0.2 | 88 | 16.6 |
This table represents hypothetical data for illustrative purposes.
Catalyst Selection for Stability and Selectivity
The choice of catalyst is paramount in the synthesis of (Dicyclopropylmethyl)amine, as it governs both the selectivity of the transformation and the operational stability of the continuous flow process. The primary route, reductive amination of dicyclopropyl ketone, faces a significant challenge: the potential for ring-opening of the strained cyclopropyl groups.
Selectivity: A critical consideration is the chemoselectivity of the catalyst. Research has shown a catalytic dichotomy in the reductive reactions of amines with α-carbonylcyclopropanes. nih.gov For example, while a rhodium catalyst might favor the desired reductive amination product, a ruthenium catalyst under similar conditions could promote a novel reaction leading to pyrrolidine (B122466) synthesis via ring expansion. nih.gov Therefore, catalyst selection is crucial to steer the reaction exclusively towards the formation of (Dicyclopropylmethyl)amine. Iridium-based catalysts, often employed for the reductive amination of sterically hindered ketones, present a promising option. kanto.co.jpnih.gov Specific diphosphine ligands, such as Josiphos or Xantphos, are essential for the success of these transformations, particularly when dealing with challenging substrates like aliphatic ketones and amines. nih.gov
Stability in Continuous Flow: For continuous manufacturing, catalyst stability and reusability are key economic and environmental drivers. The ideal catalyst should exhibit high activity over extended periods without significant degradation or leaching into the product stream. researchgate.net This is often achieved by immobilizing the catalyst on a solid support. Heterogeneous catalysts, such as palladium immobilized on monolithic silica (B1680970) or cellulose, have been developed for continuous-flow hydrogenation reactions, demonstrating high productivity and longevity. elsevierpure.com Monolithic reactors, which feature a large surface area and can be operated at high flow rates, are particularly well-suited for immobilizing catalysts in flow systems. researchgate.net The use of such solid-supported or monolithic catalysts prevents contamination of the product and simplifies downstream purification processes.
The following table compares potential catalyst systems for the synthesis of (Dicyclopropylmethyl)amine, focusing on their performance in a continuous flow context.
| Catalyst System | Ligand/Support | Key Advantage | Potential Disadvantage | Stability in Flow |
| Rhodium Complex | - | Promotes traditional reductive amination. nih.gov | Potential for lower activity with hindered ketones. | Moderate; potential for leaching without immobilization. |
| Ruthenium Complex | - | - | Can lead to pyrrolidine formation via ring expansion. nih.gov | Moderate; selectivity issue is primary concern. |
| Iridium Complex | Josiphos / Xantphos | High activity for hindered aliphatic ketones and amines. nih.gov | Higher cost of metal and ligands. | Good; can be immobilized for enhanced stability. |
| Iridium Complex | Picolinamide (PA) Ligands | Wide substrate adaptability. kanto.co.jp | Potential for alcohol by-product formation. | Good; suitable for solid-phase anchoring. |
| Heterogeneous Pd | Monolithic Silica Support | Excellent stability and reusability; prevents product contamination. elsevierpure.com | May require higher temperatures/pressures. | Excellent; designed for long-term continuous operation. |
This table is a comparative summary based on findings from related chemical syntheses.
Chemical Reactivity and Transformation of Dicyclopropylmethyl Amine Hydrochloride
Reactivity Profiles of the Amine Functionality
The amine group is central to the chemical behavior of (Dicyclopropylmethyl)amine. In its hydrochloride salt form, the amine is protonated, rendering it non-nucleophilic. However, in the presence of a base, the free amine, (Dicyclopropylmethyl)amine, is liberated. This free amine possesses a lone pair of electrons on the nitrogen atom, making it both a Brønsted-Lowry base and a nucleophile.
The lone pair of electrons on the nitrogen atom of free (Dicyclopropylmethyl)amine makes it an effective nucleophile. It can react with a wide variety of electrophilic centers. A primary class of these reactions is nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of acyl derivatives. masterorganicchemistry.com This reaction is fundamental for forming amide bonds. For example, the amine can react with acyl chlorides or acid anhydrides under mild conditions to yield the corresponding N-(dicyclopropylmethyl)amide. masterorganicchemistry.com These reactions proceed readily because the chloride and carboxylate ions are good leaving groups. masterorganicchemistry.com
The basicity of the amine allows it to participate in various substitution and addition reactions, a characteristic feature of cyclopropylamines. longdom.org The reactivity is a combination of the inherent nucleophilicity of the amine and the electronic effects imparted by the adjacent cyclopropyl (B3062369) groups.
Amines are characteristically weak bases and will react with acids to form salts. libretexts.org (Dicyclopropylmethyl)amine is no exception and readily reacts with strong mineral acids such as hydrochloric acid (HCl) to form the corresponding ammonium (B1175870) salt, (Dicyclopropylmethyl)amine hydrochloride. youtube.com This reaction involves the lone pair of the nitrogen atom accepting a proton from the acid. youtube.com
The resulting salt is an ionic compound, which typically presents as a more stable, crystalline solid compared to the free base. youtube.com This conversion to a salt significantly increases the water solubility of the compound, a property often exploited in pharmaceutical applications. libretexts.org The formation of the hydrochloride salt is reversible; treatment with a strong base, such as sodium hydroxide (B78521), will deprotonate the ammonium ion and regenerate the free amine. youtube.com It has been noted in related structures that the introduction of a cyclopropyl group can lower the basicity of the amine functionality compared to analogous alkyl amines. hyphadiscovery.com
Table 1: Acid-Base Reaction of (Dicyclopropylmethyl)amine
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| (Dicyclopropylmethyl)amine | Hydrochloric Acid (HCl) | This compound | Acid-Base / Salt Formation |
| This compound | Sodium Hydroxide (NaOH) | (Dicyclopropylmethyl)amine | Deprotonation / Neutralization |
For analytical purposes, particularly in chromatography, the direct analysis of polar amines can be challenging, often resulting in poor peak shape and low sensitivity. researchgate.net Derivatization is a common strategy to overcome these issues by converting the amine into a less polar, more volatile, or more easily detectable derivative. researchgate.net
Several reagents are suitable for the derivatization of the primary amine in (Dicyclopropylmethyl)amine. These reactions typically target the nucleophilic nitrogen.
Acylation: Reaction with acylating agents, such as benzoyl chloride, can be used to form stable amide derivatives. researchgate.net
Fluorescent Tagging: Reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) can be reacted with the amine to produce a fluorescent derivative, enabling highly sensitive detection by HPLC with fluorescence detection (HPLC-FLD). mdpi.com
Mass Spectrometry Enhancement: Derivatization with reagents like cyanuric chloride can improve chromatographic resolution and ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov
These derivatization processes are crucial for both qualitative identification and quantitative analysis of the compound in various matrices. researchgate.netnih.gov
In addition to hydrochloride salts, amines can form stable salts with dicarboxylic acids like oxalic acid. The reaction between (Dicyclopropylmethyl)amine and oxalic acid would yield (dicyclopropylmethyl)ammonium oxalate (B1200264). In such salts, the protonated amine cation is ionically bonded to the oxalate anion. These structures are often stabilized by a network of hydrogen bonds between the ammonium protons (N-H+) and the oxygen atoms of the oxalate. researchgate.net Amine oxalate salts are typically crystalline solids, and their formation can be used for purification or as a method to obtain a stable, solid form of the amine.
Amidation is one of the most important reactions of primary amines and is widely used in organic synthesis. (Dicyclopropylmethyl)amine can be readily acylated to form a variety of N-substituted amides. The specific method for amidation can be chosen based on the nature of the carboxylic acid and the desired reaction conditions.
Common acylation methods include:
Reaction with Acyl Chlorides/Anhydrides: This is a highly efficient method where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or anhydride. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct. masterorganicchemistry.com
Carbodiimide-Mediated Coupling: Carboxylic acids can be coupled directly with (Dicyclopropylmethyl)amine using a coupling agent such as N,N′-diisopropylcarbodiimide (DIC). The DIC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. researchgate.net
Catalytic Amidation: Modern methods allow for the direct formation of amides from carboxylic acids or even esters, using specific catalysts to drive the dehydration reaction. mdpi.com
Table 2: Overview of Amidation Reactions for (Dicyclopropylmethyl)amine
| Acylating Agent | Coupling/Activating Agent | Product Type | General Conditions |
|---|---|---|---|
| Carboxylic Acid (R-COOH) | Carbodiimides (e.g., DIC) | N-(dicyclopropylmethyl)amide | Room temperature, organic solvent |
| Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et3N) | N-(dicyclopropylmethyl)amide | Mild conditions, organic solvent |
| Acid Anhydride ((R-CO)2O) | None or Base | N-(dicyclopropylmethyl)amide | Mild to moderate heating |
| Ester (R-COOR') | Catalyst (e.g., Lewis acid) | N-(dicyclopropylmethyl)amide | Elevated temperatures |
Derivatization Reactions for Analytical and Synthetic Purposes
Reactions Involving the Cyclopropyl Rings
The cyclopropane (B1198618) ring is a three-membered carbocycle with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. This deviation results in substantial angle strain and bent "banana" bonds, which confer partial double-bond character to the C-C bonds. Consequently, cyclopropyl rings can undergo ring-opening reactions that are not typical for other cycloalkanes.
In compounds like this compound, the presence of a strong σ-withdrawing ammonium group adjacent to the cyclopropyl rings can weaken the distal C-C bond (the bond opposite the point of attachment). nih.gov This electronic effect makes the ring susceptible to electrophilic attack. Studies on similar molecules, such as trans-2-phenylcyclopropylamine•HCl, have shown that electrophilic ring-opening occurs under acidic conditions, leading to cleavage of the distal bond. nih.gov
Furthermore, the metabolism of cyclopropylamines can involve cytochrome P450-mediated oxidation, which can lead to the formation of reactive, ring-opened intermediates. hyphadiscovery.com Although this is a biochemical transformation, it highlights the inherent chemical susceptibility of the cyclopropyl ring to oxidative cleavage. The formation of radical intermediates at the carbon adjacent to the cyclopropyl ring can also lead to extremely rapid ring-opening, a property that has been used as a mechanistic probe for radical reactions. In some contexts, such as reactions with nitrous acid, cleavage of the cyclopropyl group from the nitrogen atom can occur, followed by ring-opening of the resulting radical species. researchgate.net
Ring-Opening Reactions
Ring-opening reactions are a cornerstone of cyclopropane chemistry and have been the subject of extensive synthetic and mechanistic studies. nih.gov In the case of cyclopropylamines, the protonated amine group plays a crucial electronic role in directing the regioselectivity of these transformations.
The cyclopropane ring's high strain energy, a consequence of its compressed C-C-C bond angles (60° instead of the ideal 109.5° for sp³ hybridized carbons), is the fundamental driving force for its ring-opening reactions. nih.gov This inherent instability is further modulated by substituents on the ring.
In this compound, the amine is protonated to form an ammonium group. This group acts as a strong σ-acceptor (electron-withdrawing group). Theoretical studies suggest that strong σ-acceptor groups interact with the cyclopropane's 1e” orbital, which leads to a lengthening and weakening of the distal C-C bond (the bond furthest from the substituent). nih.gov This electronic effect, combined with charge-charge repulsion in the transition state, significantly lowers the activation energy for the cleavage of this distal bond, making the ring susceptible to electrophilic attack and opening. nih.gov
The ring-opening of cyclopropylamine (B47189) derivatives can serve as a strategic step in the synthesis of more complex, polycyclic structures. When the ring-opening is initiated, it can generate a reactive intermediate, such as a dication, that is capable of participating in further bond-forming reactions. nih.gov
For instance, in a reaction involving a related N-substituted cyclopropylamine derivative, treatment with a superacid was shown to induce protolytic ring-opening to form a dicationic intermediate. nih.gov This highly reactive "superelectrophile" can then react with an aromatic solvent like benzene. The subsequent electrophilic aromatic substitution and deprotonation steps result in the formation of a new, more complex polycyclic compound, demonstrating a pathway from a simple cyclopropylamine to a larger, fused-ring system. nih.gov
Table 1: Ring-Opening Reaction Leading to Polycyclic Compound Formation
| Reactant | Conditions | Intermediate | Product Type | Ref. |
|---|
While many halofluorination reactions on unsaturated systems proceed via electrophilic addition, the strained rings of cyclopropanes can also undergo reactions through radical pathways. nih.gov The significant strain energy can facilitate the homolytic cleavage of a C-C bond upon thermolysis, photolysis, or single-electron transfer, generating a 1,3-diradical intermediate. nih.gov
In the context of bromofluorination, a radical mechanism would diverge from the typical pathway involving a bromonium ion intermediate. A hypothetical radical process could be initiated by a radical initiator or light, leading to the homolytic opening of one of the cyclopropane rings. The resulting carbon-centered radical could then react sequentially with sources of bromine and fluorine radicals to yield a ring-opened bromofluorinated product. Such strain-driven radical reactions provide a pathway to functionally decorated acyclic compounds that are not easily accessible through other means. nih.gov
Hydrogenolysis of Cyclopropane Rings
Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. In the context of this compound, this refers to the reductive opening of the cyclopropane rings. This process is particularly effective for "donor-acceptor" cyclopropanes, where one carbon is substituted with an electron-donating group and another with an electron-withdrawing group. organic-chemistry.orgorganic-chemistry.org
The reaction can be achieved using various reductive systems. A practical and cost-effective method involves the use of zinc powder in acetic acid (Zn-AcOH). organic-chemistry.orgorganic-chemistry.org The mechanism is believed to involve an initial electron transfer from the metal to the cyclopropane, inducing the cleavage of the C-C bond and forming a radical anion intermediate. organic-chemistry.org Subsequent protonation and further reduction yield the final ring-opened product. organic-chemistry.org More recently, visible-light-mediated protocols using organic dyes as photosensitizers have also been developed for the regioselective hydrogenolysis of donor-acceptor cyclopropanes under mild conditions. rsc.org These methods provide valuable routes to functionalized acyclic compounds that may be difficult to synthesize otherwise. organic-chemistry.org
Table 2: Methods for Hydrogenolysis of Cyclopropane Rings
| Method | Reductive System | Key Features | Ref. |
|---|---|---|---|
| Chemical Reduction | Zn-AcOH | Cost-effective, practical for various functional groups. | organic-chemistry.orgorganic-chemistry.org |
Oxidation and Reduction Processes
The chemical behavior of this compound is also defined by its response to oxidative and reductive conditions, targeting either the amine functional group or the strained carbocyclic rings.
Oxidation Products and Limitations of Current Studies
The oxidation of the (Dicyclopropylmethyl)amine moiety can theoretically occur at several positions. However, a significant limitation in describing these processes is the lack of specific experimental studies and published literature on the oxidation of this particular compound.
Based on the general chemistry of secondary amines, several oxidative pathways can be hypothesized. Oxidation could lead to the formation of the corresponding imine through the loss of hydrogen from the nitrogen and the adjacent carbon atom. Alternatively, N-oxidation could occur, yielding a hydroxylamine (B1172632) derivative. Further oxidation could potentially lead to cleavage of the C-N bond. The presence of the cyclopropyl groups adds another layer of complexity, as they themselves can be susceptible to oxidation, especially under harsh conditions, which could lead to ring-opened products like ketones or carboxylic acids. The absence of dedicated research on this molecule means that its precise oxidation products, the conditions required to form them, and the selectivity of such reactions remain speculative and represent a gap in the current chemical literature.
Modification of Functional Groups via Reduction
The modification of functional groups on derivatives of (dicyclopropylmethyl)amine through reduction offers pathways to synthesize new, related compounds. These transformations typically involve the conversion of carbonyl groups in amides to methylene (B1212753) groups or the cleavage of protecting groups. Powerful reducing agents and catalytic hydrogenation are common methods employed for these purposes.
One of the most effective reagents for the reduction of amides is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.combyjus.com This reagent is known for its ability to reduce amides to their corresponding amines. libretexts.orgyoutube.com For a derivative such as N-(dicyclopropylmethyl)acetamide, LiAlH₄ can reduce the carbonyl group of the acetyl moiety, yielding an ethyl group attached to the nitrogen. This reaction effectively transforms the amide into a secondary amine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com
Another significant reduction reaction is the removal of an N-benzyl protecting group through catalytic hydrogenation. The benzyl (B1604629) group is frequently used to temporarily protect an amine functionality during a synthesis sequence. nih.gov Its removal regenerates the parent amine. This deprotection is commonly achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.govmdma.ch The process, known as hydrogenolysis, cleaves the carbon-nitrogen bond of the benzyl group. This method is valued for its clean conversion and the ease of removing the catalyst by filtration. nih.gov
Below are representative examples of these reduction reactions on derivatives of (dicyclopropylmethyl)amine.
Table 1: Reduction of N-(Dicyclopropylmethyl)acetamide with Lithium Aluminum Hydride
| Reactant | Reducing Agent | Solvent | Product |
| N-(Dicyclopropylmethyl)acetamide | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | N-Ethyl-dicyclopropylmethylamine |
Table 2: Catalytic Hydrogenation for N-Benzyl Group Removal
| Reactant | Catalyst | Hydrogen Source | Product |
| N-Benzyl-N-(dicyclopropylmethyl)amine | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | (Dicyclopropylmethyl)amine |
Spectroscopic and Computational Characterization of Dicyclopropylmethyl Amine Hydrochloride
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon framework of a molecule.
The proton NMR (¹H NMR) spectrum of (Dicyclopropylmethyl)amine Hydrochloride is anticipated to exhibit characteristic signals corresponding to the protons of the two cyclopropyl (B3062369) rings and the methine proton of the methylamine (B109427) group. Due to the rigid, strained nature of the cyclopropyl rings, the methylene (B1212753) protons are diastereotopic and are expected to show complex splitting patterns, appearing as multiplets in the upfield region of the spectrum, typically between 0.2 and 1.0 ppm.
The methine proton (CH-NH3+), being adjacent to the electron-withdrawing ammonium (B1175870) group, would be deshielded and is expected to resonate further downfield, likely as a multiplet due to coupling with the adjacent cyclopropyl protons. In its hydrochloride salt form, the amine protons (-NH3+) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The protonation of the amine group leads to a downfield shift of the adjacent methine proton compared to the free amine.
Based on data from structurally related compounds, the chemical shifts for the dicyclopropylmethyl moiety can be estimated. For instance, in a derivative containing the (dicyclopropylmethyl)amino group, the methine proton appears as a triplet at 1.44 ppm, with the cyclopropyl protons resonating in the range of 0.23-0.98 ppm in deuterochloroform (CDCl₃). For a structural isomer, (1-cyclopropyl)cyclopropylamine hydrochloride, the cyclopropyl protons appear as multiplets between 0.08 and 0.71 ppm in deuterium (B1214612) oxide (D₂O).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl CH₂ | 0.2 - 1.0 | Multiplet |
| Methine CH | ~1.5 - 2.5 | Multiplet |
The carbon-13 NMR (¹³C NMR) spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methine carbon and the carbons of the cyclopropyl rings.
The methine carbon, directly attached to the nitrogen atom, will be significantly deshielded and is predicted to appear in the downfield region of the aliphatic carbon spectrum. The carbons of the cyclopropyl rings are characteristically found at unusually high field (low ppm values) due to the unique electronic environment of the three-membered ring.
Data from a related compound containing the (dicyclopropylmethyl)amino moiety shows the methine carbon at 72.3 ppm and the cyclopropyl carbons in the range of 3.0-12.1 ppm in CDCl₃. The formation of the hydrochloride salt would likely cause a further downfield shift for the methine carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Cyclopropyl CH₂ | 3 - 15 |
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound can be accurately determined.
The methodology involves the careful selection of an internal standard that has signals in a region of the spectrum that does not overlap with any of the analyte's signals. A known amount of the internal standard is added to a precisely weighed sample of the this compound. The ¹H NMR spectrum is then acquired under specific conditions that ensure a linear response of signal intensity to the number of protons. By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the molar ratio can be calculated, and subsequently, the purity of the analyte can be determined. This method is highly accurate and can be used to quantify impurities if they have observable NMR signals.
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, the sample would typically be introduced into the GC, where it would be volatilized. It is important to note that the hydrochloride salt will likely dissociate into the free amine and hydrochloric acid in the hot injection port of the GC.
The free (Dicyclopropylmethyl)amine would then travel through the GC column at a specific rate, known as the retention time, which is characteristic of the compound under the given chromatographic conditions. After elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The mass spectrum of (Dicyclopropylmethyl)amine is expected to show a molecular ion peak (M⁺) corresponding to the mass of the free amine (C₇H₁₃N), which has a molecular weight of 111.18 g/mol . Therefore, a prominent peak at a mass-to-charge ratio (m/z) of 111 would be expected. The fragmentation pattern would provide further structural confirmation, with characteristic losses of cyclopropyl or other small fragments.
Table 3: Predicted GC-MS Data for (Dicyclopropylmethyl)amine
| Parameter | Predicted Value |
|---|---|
| Retention Time | Dependent on GC conditions |
High-Resolution ESI-MS or EI-MS for Molecular Ion Matching
High-resolution mass spectrometry (HRMS), utilizing techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI), is essential for the unambiguous confirmation of the elemental composition of this compound. nih.gov This method provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), allowing for a definitive match between the experimentally observed mass and the theoretically calculated exact mass. mdpi.comnih.gov
For the protonated parent molecule, the (dicyclopropylmethyl)ammonium ion [C₇H₁₄N]⁺, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). The high resolving power of instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers is crucial to distinguish the molecular ion from other ions with the same nominal mass but different elemental formulas. mdpi.com
The precise mass measurement obtained from HRMS serves as a primary piece of evidence for verifying the molecular formula of the compound. By comparing the measured mass-to-charge ratio (m/z) of the molecular ion to its calculated value, chemists can confirm the identity of the compound with a high degree of confidence.
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Type of Measurement |
|---|---|---|---|
| (Dicyclopropylmethyl)amine (Free Base) | C₇H₁₃N | 111.10480 | Theoretical |
| (Dicyclopropylmethyl)ammonium Ion | [C₇H₁₄N]⁺ | 112.11208 | Theoretical (for ESI-MS) |
| This compound | C₇H₁₄ClN | 147.08148 | Theoretical |
Fragmentation Pathway Elucidation
The elucidation of fragmentation pathways through tandem mass spectrometry (MS/MS) provides critical structural information about the (Dicyclopropylmethyl)ammonium ion. In mass spectrometry, the molecular ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragments helps to piece together the original molecular structure.
For secondary amines like (Dicyclopropylmethyl)amine, the most prominent fragmentation mechanism is typically α-cleavage. nih.gov This process involves the homolytic cleavage of a bond adjacent to the nitrogen atom, which is stabilized by the non-bonding electrons on the nitrogen.
A probable fragmentation pathway for the [C₇H₁₄N]⁺ ion involves the following steps:
α-Cleavage: The bond between the central methine carbon and one of the cyclopropyl rings breaks.
Formation of an Iminium Ion: This cleavage results in the loss of a neutral cyclopropyl radical (•C₃H₅) and the formation of a stable, resonance-stabilized N-(cyclopropylmethylidene)methanaminium ion ([C₄H₈N]⁺). This iminium cation is often the base peak in the mass spectrum due to its high stability.
The predicted mass-to-charge ratio (m/z) for this primary fragment allows for its identification in the experimental mass spectrum, providing strong evidence for the dicyclopropylmethyl structure.
| Parent Ion | Parent m/z (Calculated) | Proposed Key Fragment | Fragment m/z (Calculated) | Neutral Loss | Fragmentation Mechanism |
|---|---|---|---|---|---|
| [C₇H₁₄N]⁺ | 112.11208 | [C₄H₈N]⁺ | 70.06513 | •C₃H₅ (Cyclopropyl radical) | α-Cleavage |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups within a molecule. youtube.comscispace.com For this compound, these spectra are characterized by absorption and scattering bands corresponding to the vibrational modes of the ammonium group (N-H⁺) and the cyclopropyl rings. While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. youtube.com These two techniques are often complementary, as some vibrational modes may be active in one and inactive or weak in the other.
Identification of N-H Stretching and Cyclopropane (B1198618) Ring Deformation Modes
The vibrational spectrum of this compound is distinguished by specific bands that confirm the presence of its key structural features.
N-H Stretching Modes: The protonation of the amine to form the hydrochloride salt results in the formation of an ammonium group (-NH₂⁺-). The stretching vibrations of these N-H⁺ bonds give rise to a very broad and strong absorption band in the IR spectrum, typically located in the 2700–2250 cm⁻¹ region. This broadening is a result of extensive hydrogen bonding in the solid state. In contrast, the free secondary amine would show a weaker, sharper N-H stretch around 3350-3300 cm⁻¹. docbrown.infodocbrown.info
Cyclopropane Ring Deformation Modes: The cyclopropane rings exhibit several characteristic vibrational modes. The C-H stretching vibrations of the CH₂ groups in the rings are typically observed at wavenumbers higher than those for alkanes, often appearing above 3000 cm⁻¹. docbrown.info More diagnostically, the "ring breathing" or symmetric ring deformation modes produce characteristic absorptions. A key band for the cyclopropyl group often appears around 1020-1000 cm⁻¹. docbrown.infonist.gov Other deformations, such as CH₂ wagging and scissoring, also contribute to the unique fingerprint region of the spectrum (below 1500 cm⁻¹).
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Notes |
|---|---|---|---|---|
| C-H Stretch | Cyclopropyl CH₂ | 3100 - 3000 | Medium | Characteristic high frequency due to ring strain. docbrown.info |
| N-H⁺ Stretch | Secondary Ammonium | 2700 - 2250 | Strong, Broad | Indicates the presence of the hydrochloride salt. docbrown.info |
| CH₂ Scissoring | Cyclopropyl CH₂ | ~1450 | Medium | Deformation of the methylene groups in the rings. |
| Ring Breathing | Cyclopropane Ring | 1020 - 1000 | Medium-Strong | A key diagnostic band for the cyclopropyl moiety. docbrown.info |
| Ring Deformation | Cyclopropane Ring | 900 - 850 | Medium | Another characteristic ring deformation mode. |
Computational Chemistry for Molecular Insights
Computational chemistry provides a powerful theoretical framework for understanding the structural and electronic properties of molecules at an atomic level. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, and other properties that are directly comparable to experimental data, offering deeper insights into molecular behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT is favored for its balance of accuracy and computational efficiency, making it suitable for molecules of the size of this compound. nih.gov This approach can be used to calculate a variety of molecular properties, including optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties like dipole moments and electrostatic potential maps.
Geometry Optimization and Basis Set Selection
A fundamental application of DFT is geometry optimization, an iterative process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. researchgate.net The accuracy of this prediction is highly dependent on the choice of two key parameters: the functional and the basis set.
Functional: The functional is an approximation used to describe the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. Common functionals for organic molecules include B3LYP and ωB97XD.
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311+G(d,p), provide a more accurate description of the electron distribution but require more computational resources than smaller sets like 6-31G(d).
The selection of an appropriate functional and basis set is a critical step that involves a trade-off between desired accuracy and available computational power. A typical calculation for this compound would involve optimizing the geometry of the (dicyclopropylmethyl)ammonium cation to predict its equilibrium bond lengths, bond angles, and dihedral angles.
| Parameter | Description | Common Examples | Considerations |
|---|---|---|---|
| Functional | Approximation for the exchange-correlation energy of electrons. | B3LYP, PBE0, M06-2X, ωB97XD | Choice depends on the specific properties being calculated (e.g., geometry, thermochemistry). |
| Basis Set | Set of functions describing the spatial distribution of electrons (atomic orbitals). | Pople-style (e.g., 6-31G(d), 6-311+G(d,p)), Dunning-style (e.g., cc-pVDZ) | Larger basis sets provide greater accuracy but increase computational cost significantly. |
Prediction of Bond Angles and Strain Energy
The this compound molecule incorporates two cyclopropyl rings, which are notable for their significant ring strain. wikipedia.org This strain arises from the deviation of the internal carbon-carbon-carbon (C-C-C) bond angles from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org In a cyclopropane ring, the three carbon atoms form a plane, forcing the internal C-C-C bond angles to be 60°. wikipedia.orglibretexts.org This severe deviation leads to what is known as angle strain. wikipedia.org
This high degree of angle strain results in nonlinear orbital overlap, creating "bent bonds" that are weaker and more reactive than typical alkane C-C bonds. wikipedia.orglibretexts.org The bond dissociation energy for a C-C bond in cyclopropane is approximately 260 kJ/mol, significantly lower than the 376 kJ/mol for a C-C bond in ethane. rsc.org
In addition to angle strain, cyclopropane also exhibits torsional strain because the C-H bonds on adjacent carbon atoms are in an eclipsed conformation. wikipedia.orglibretexts.org The combination of these factors results in a high total strain energy. The strain energy for a single cyclopropane ring is estimated to be around 115 kJ/mol (approximately 27.5 kcal/mol). libretexts.orgrsc.org For the dicyclopropylmethyl group, the presence of two such rings means that a substantial portion of the molecule exists in a high-energy, strained state. Computational chemistry methods can be employed to calculate the precise strain energy by comparing the molecule's heat of formation with that of a strain-free model. thieme-connect.deswarthmore.edu
Predicted Bond Angles and Strain Energy in the Cyclopropyl Moiety
| Parameter | Ideal Value (sp³ Carbon) | Predicted Value (Cyclopropane) | Reference |
|---|---|---|---|
| C-C-C Bond Angle | 109.5° | 60° | wikipedia.org |
| H-C-H Bond Angle | ~109.5° | ~115° | wikipedia.org |
| Total Strain Energy (per ring) | 0 kcal/mol (ideal) | ~27.5 kcal/mol (~115 kJ/mol) | libretexts.orgrsc.org |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein receptor. nih.govmdpi.com These methods are crucial in structure-based drug design for predicting the binding behavior and affinity of novel compounds. nih.govnih.gov
Molecular docking predicts the preferred orientation, or "pose," of a ligand when bound to a receptor's active site. nih.gov This process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and a more refined calculation of binding free energy. mdpi.com These simulations are particularly important for targets with flexible binding sites. nih.gov
Ligand-Receptor Interaction Modeling
The modeling of ligand-receptor interactions for this compound focuses on identifying the specific non-covalent interactions that stabilize the complex. Given its chemical structure, several key interactions are anticipated. The primary amine group, which is protonated in the hydrochloride salt, is expected to be a critical anchor point for binding.
This cationic amine can form a strong ionic interaction, or salt bridge, with negatively charged amino acid residues in the receptor's binding pocket, such as aspartate (Asp) or glutamate (B1630785) (Glu). vu.nlnih.gov This type of interaction is a common and crucial feature for many aminergic ligands binding to their G protein-coupled receptors (GPCRs). vu.nl Additionally, the protonated amine is a potent hydrogen bond donor, capable of forming hydrogen bonds with suitable acceptor atoms on residues like serine, threonine, or asparagine. nih.gov The two cyclopropyl groups provide a rigid, lipophilic structure that can engage in hydrophobic (van der Waals) interactions with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine within the binding site. vu.nl
Prediction of Binding Modes and Affinities
Computational methods are employed to predict both the binding mode (the specific orientation and conformation of the ligand in the receptor site) and the binding affinity (the strength of the interaction). nih.govmdpi.com Docking programs generate multiple possible binding poses and calculate a corresponding "docking score" for each, which serves as an estimate of binding affinity. nih.gov A lower score typically indicates a more favorable predicted interaction. nih.gov
The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), can be more accurately predicted using free energy calculation methods, such as the Linear Interaction Energy (LIE) method, often applied to the trajectory from a molecular dynamics simulation. nih.gov These predictions are vital for prioritizing compounds for synthesis and experimental testing. mdpi.com The results from such a predictive study would typically include the estimated binding affinity and a list of the key interacting amino acid residues.
Hypothetical Predicted Binding Affinities and Interactions for this compound
| Hypothetical Receptor Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Interacting Residues | Type of Interaction |
|---|---|---|---|
| Serotonin (B10506) Receptor Subtype A | -9.8 | ASP110, PHE340, TRP336 | Ionic, Hydrophobic, Cation-π |
| Dopamine Receptor Subtype B | -8.5 | ASP115, SER193, LEU95 | Ionic, Hydrogen Bond, Hydrophobic |
| Adrenergic Receptor Subtype C | -9.1 | ASP105, VAL109, PHE290 | Ionic, Hydrophobic |
Thermodynamic and Stereochemical Control Studies
The synthesis of (Dicyclopropylmethyl)amine can involve the formation of stereocenters, making stereochemical control a critical aspect of its preparation. The central carbon atom bonded to the two cyclopropyl groups and the amine group is a stereocenter. Therefore, the compound can exist as a pair of enantiomers.
In chemical synthesis, the desired stereochemical outcome can often be achieved through either thermodynamic or kinetic control.
Thermodynamic Control: This strategy involves reversible reaction conditions that allow the product mixture to equilibrate. The major product will be the most thermodynamically stable stereoisomer.
Kinetic Control: This approach uses irreversible conditions where the major product is the one that is formed the fastest. This often requires the use of chiral catalysts or reagents to control the stereochemistry of the transition state.
Achieving a specific stereoisomer of a molecule like (Dicyclopropylmethyl)amine is essential, as different enantiomers can have vastly different pharmacological activities and binding affinities at their biological targets. rsc.org Some advanced synthetic strategies may even employ contra-thermodynamic processes, where an external energy source, such as light in photocatalysis, is used to favor the formation of a less thermodynamically stable product. chemrxiv.org The development of synthetic routes for such compounds often involves detailed studies to optimize reaction conditions (e.g., temperature, solvent, catalyst) to achieve high diastereomeric or enantiomeric excess, ensuring the production of the desired single isomer. jocpr.comresearchgate.net
Applications of Dicyclopropylmethyl Amine Hydrochloride in Advanced Organic Synthesis
Role as a Synthetic Intermediate for Complex Molecules
The structural characteristics of (dicyclopropylmethyl)amine hydrochloride, namely the strained cyclopropyl (B3062369) rings, offer unique conformational rigidity and lipophilic character to target molecules. This makes it a valuable intermediate for chemists aiming to synthesize complex compounds with specific three-dimensional orientations and physicochemical properties. Research in pharmaceuticals and agrochemicals has shown an increasing interest in bicyclopropyl (B13801878) derivatives, highlighting the importance of intermediates like the (dicyclopropylmethyl)amine moiety for creating novel, biologically active compounds. nih.gov
Synthesis of Alkaloids and Nitrogen-Containing Heterocycles
Alkaloids and other nitrogen-containing heterocycles represent a major class of natural products and synthetic compounds with a broad spectrum of biological activities. nih.gov These structures often form the core of many pharmaceutical agents. The synthesis of these complex molecules is a key focus of organic chemistry. This compound provides a primary amine functional group attached to a dicyclopropylmethyl scaffold, which can be incorporated into larger, more complex heterocyclic systems. This amine functionality allows for the formation of carbon-nitrogen bonds, a critical step in the assembly of nitrogenous rings, through reactions such as amination, condensation, and cyclization. The incorporation of the dicyclopropylmethyl group can influence the biological activity and pharmacokinetic profile of the final alkaloid or heterocyclic compound.
Preparation of Bioactive Compounds
The utility of this compound extends to the preparation of a wide array of bioactive compounds. Its role as a synthetic intermediate is crucial for molecules designed to interact with biological targets. Derivatives of cyclopropylamines are recognized as important components in the development of treatments for a variety of conditions. nih.gov A prominent example of a bioactive compound synthesized using this intermediate is LNP 509, which demonstrates hypotensive activity. nih.gov The synthesis of such compounds underscores the value of the (dicyclopropylmethyl)amine moiety in generating molecules with significant pharmacological effects. nih.gov
Utilisation in Medicinal Chemistry
In medicinal chemistry, this compound serves as a key precursor for the synthesis of new therapeutic agents. The dicyclopropylmethyl group can confer advantageous properties to a drug candidate, such as enhanced metabolic stability or improved membrane permeability, making this amine a valuable starting material.
Precursor in Drug Synthesis
A precursor is a compound that participates in a chemical reaction that produces another compound. This compound functions as a foundational molecule in multi-step syntheses of potential drugs. Its structure is integrated into the final active pharmaceutical ingredient. The amine group provides a reactive handle for chemists to elaborate the molecule, adding other necessary pharmacophoric features to achieve the desired therapeutic effect.
Development of CRF-1 Antagonists
Corticotropin-releasing factor (CRF) and its receptors, particularly the CRF-1 receptor, are central to the body's response to stress. Over-activation of the CRF system is implicated in stress-related disorders such as anxiety and depression. mdpi.com Consequently, the development of small-molecule CRF-1 receptor antagonists is a significant goal in medicinal chemistry. mdpi.comnih.gov These antagonists can block the action of CRF, thereby mitigating the physiological and behavioral effects of stress. nih.gov While specific examples directly linking this compound to marketed CRF-1 antagonists are not detailed in the provided literature, its structural motif is relevant. The dicyclopropylmethyl group is a lipophilic and conformationally constrained unit that is desirable in the design of central nervous system (CNS) active drugs. It can be used as a key building block to construct the complex scaffolds required for potent and selective antagonism of the CRF-1 receptor.
Synthesis of Imidazoline (B1206853) Receptor Ligands (e.g., LNP 509)
A direct and well-documented application of this compound is in the synthesis of ligands for imidazoline receptors. Specifically, it is a key starting material for the preparation of cis-/trans-dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H-pyrrol-2-yl)-amine, also known as LNP 509. nih.gov
In a study aimed at discovering new compounds selective for I1 imidazoline receptors, researchers prepared a series of pyrroline-based molecules. LNP 509 emerged as a lead compound from this series. It was found to be a selective ligand for the I1 imidazoline receptor with no significant affinity for α2-adrenoceptors. nih.gov This selectivity is crucial, as it may reduce the side effects associated with older antihypertensive drugs that act on adrenergic receptors. LNP 509 demonstrated the ability to lower blood pressure upon central administration, identifying it as a promising candidate for a new class of centrally acting hypotensive drugs. nih.gov The synthesis of LNP 509 showcases a clear and impactful use of this compound in creating a highly selective and biologically active compound. nih.govfigshare.com
Interactive Data Table: Applications of this compound
| Section | Application Area | Specific Use | Example Compound |
| 5.1.1 | Complex Molecule Synthesis | Building block for nitrogen-containing heterocycles | - |
| 5.1.2 | Bioactive Compound Preparation | Intermediate for pharmacologically active molecules | LNP 509 |
| 5.2.1 | Medicinal Chemistry | Precursor for drug development | - |
| 5.2.2 | Medicinal Chemistry | Potential building block for CRF-1 Antagonists | - |
| 5.2.3 | Medicinal Chemistry | Synthesis of Imidazoline Receptor Ligands | LNP 509 |
Scaffold for Adenosine (B11128) Receptor Ligands
The dicyclopropylmethyl group has also been utilized as a structural scaffold in the development of ligands for adenosine receptors (ARs). nih.gov Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that mediate a wide range of physiological processes, making them important therapeutic targets. nih.govresearchgate.net The chemical modification of the adenosine molecule at various positions, particularly the N6-position, is a well-established strategy for creating receptor subtype-selective agonists and antagonists. nih.govresearchgate.net
The attachment of a dicyclopropylmethyl group at the N6-position of adenosine or its analogues has been explored to create novel receptor ligands. For example, N6-dicyclopropylmethyl derivatives of (N)-methanocarba nucleosides, which feature a rigid bicyclo[3.1.0]hexane ring system in place of ribose, have been synthesized and studied. nih.gov One such derivative, an N6-dicyclopropylmethyl 4′-CH2OH compound, was investigated for its activity at various G protein-coupled receptors. acs.org These derivatives demonstrate the utility of the dicyclopropylmethyl moiety in probing the binding pockets of adenosine receptors.
Table 1: Examples of N6-Dicyclopropylmethyl Derivatives and Their Receptor Interactions
| Compound Name/Description | Target Receptor(s) | Observed Activity |
| N6-dicyclopropylmethyl 4′-CH2OH derivative 14 | 5-HT2B Receptor | High affinity antagonist (Ki 11 nM) |
| N6-dicyclopropylmethyl 5′-ester derivatives | A1 & A3 Adenosine Receptors, TSPO | Micromolar affinity |
Structure-activity relationship (SAR) analysis of adenosine derivatives reveals that substitution at the N6-position is a critical determinant of affinity and selectivity. nih.gov N6-cycloalkyl substitutions, for example, are a known method for achieving selectivity for the A1 adenosine receptor. nih.gov In the case of N6-dicyclopropylmethyl derivatives, the specific combination of this bulky group with other structural modifications dictates the final pharmacological profile. Studies on (N)-methanocarba nucleosides showed that the presence of a 5'-alkyl ester group in conjunction with the N6-dicyclopropylmethyl substituent was conducive to binding at the translocator protein (TSPO), in addition to A1 and A3 adenosine receptors. nih.gov This indicates that the interplay between different parts of the molecule is essential for determining receptor affinity and selectivity.
Interestingly, the adenosine receptor ligand scaffold featuring an N6-dicyclopropylmethyl group has been successfully repurposed to create potent serotonin (B10506) receptor antagonists. acs.org A study exploring the structure-activity relationship of adenosine derivatives at serotonin 5-HT2 receptors found that these compounds displayed unexpected micromolar activity. acs.org Further optimization, which maintained the N6-dicyclopropylmethyl group while modifying other parts of the nucleoside, led to the development of potent and selective antagonists for the 5-HT2B and 5-HT2C receptors. For instance, an N6-dicyclopropylmethyl 4′-CH2OH derivative (compound 14 in the study) demonstrated a high affinity for the 5-HT2B receptor with a Ki value of 11 nM. acs.org This transformation highlights the versatility of the dicyclopropylmethyl-containing scaffold in drug discovery, allowing for the generation of ligands for entirely different receptor families through targeted chemical modifications. acs.org
Table 2: Affinity of Repurposed Adenosine Derivatives for Serotonin Receptors
| Compound | Description | 5-HT2B Ki (nM) |
| 14 | N6-dicyclopropylmethyl 4′-CH2OH derivative | 11 |
| 23 | 5′-Methylamide derivative | 170-fold selective for 5-HT2B vs 5-HT2C |
| 25 | 5′-Methyl ester derivative | Potent 5-HT2 antagonist |
Importance of Cyclopropyl Groups for Metabolic Stability
The inclusion of cyclopropyl groups in drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability. acs.orgscientificupdate.comnih.gov The unique chemical properties of the cyclopropane (B1198618) ring, such as its strained nature and strong, short carbon-hydrogen bonds, make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com The initial step in CYP-mediated metabolism often involves hydrogen atom abstraction, and the higher bond dissociation energy of the C-H bonds on a cyclopropyl ring increases the energy required for this step. hyphadiscovery.com
Novel Approaches for Difficult-to-Synthesize Sequences
In the realm of peptide synthesis, certain sequences are notoriously difficult to construct due to issues arising from the peptide's primary structure. These "difficult peptides" often contain hydrophobic amino acids that promote interchain aggregation and the formation of secondary structures on the solid-phase support. chemrxiv.org This aggregation can lead to slow and incomplete coupling reactions, ultimately resulting in low yields and impure products.
A key strategy to overcome these challenges is the use of backbone protection, and the N-dicyclopropylmethyl (Dcpm) group has emerged as an effective tool for this purpose. nih.gov By temporarily modifying the amide backbone, the Dcpm group disrupts the hydrogen bonding patterns that lead to aggregation, thereby improving reaction kinetics and the purity of the final product. nih.gov This approach has proven particularly effective in the synthesis of intractable peptides that could not be made using standard methods. nih.gov
Applications in Peptide Synthesis
The introduction of the dicyclopropylmethyl (Dcpm) group, derived from its hydrochloride salt, onto the backbone amide nitrogen of amino acids provides a powerful tool to address several critical challenges in solid-phase peptide synthesis (SPPS). nih.gov
N-Dicyclopropylmethyl (Dcpm) as an Amide Bond Protectant
The N-dicyclopropylmethyl (Dcpm) group functions as a temporary protectant for the peptide backbone amide bond. nih.gov It is introduced to amino acids through a standard reductive alkylation process, reacting an amino acid ester with dicyclopropylmethanimine hydrochloride. nih.gov The resulting N-Dcpm amino acid can then be incorporated into a growing peptide chain. nih.gov In contrast to other protecting groups, Dcpm is inert to acylation but is readily cleaved during the final acid deprotection and resin-cleavage step, typically with trifluoroacetic acid (TFA). nih.gov Its utility as a backbone protectant has been demonstrated for relatively unhindered amino acids, where it helps to circumvent common synthetic problems. nih.gov
Amelioration of Aggregation Effects in Peptide Synthesis
Peptide chain aggregation is a primary obstacle during SPPS, especially for sequences prone to forming β-sheet structures. chemrxiv.org This aggregation renders the growing peptide chain insoluble and inaccessible for subsequent deprotection and coupling reactions. The incorporation of N-Dcpm protected amino acids at strategic locations within a peptide sequence effectively mitigates these aggregation effects. nih.gov By disrupting the secondary structure formation, the Dcpm group ensures the peptide chain remains solvated and accessible, leading to higher yields and purity. nih.gov
Notable examples demonstrating the success of this approach include the syntheses of the alanine (B10760859) decapeptide and the human prion protein fragment (106–126), both of which are known to be difficult sequences prone to aggregation. nih.gov
Table 1: Impact of N-Dcpm Protection on Difficult Peptide Sequences
| Peptide Sequence | Challenge | Role of N-Dcpm Protection | Outcome | Source |
| Alanine Decapeptide | Severe aggregation due to hydrophobic residues | Ameliorates aggregation effects | Successful synthesis achieved | nih.gov |
| Prion Peptide (106–126) | Prone to aggregation, leading to incomplete coupling | Disrupts secondary structure formation | Relatively clean peptide obtained (89% purity) | nih.gov |
| Asp-Gly containing peptides | Susceptible to side reactions (aminosuccinimide formation) | Prevents intramolecular cyclization | Avoidance of side product formation | nih.govnih.gov |
Avoidance of Cyclization to Aminosuccinimide
A frequent and problematic side reaction in peptide synthesis occurs in sequences containing an aspartic acid (Asp) residue followed by a small amino acid, particularly glycine (B1666218) (Gly). nih.govnih.gov The Asp side-chain carboxyl group can attack the backbone, leading to the formation of a cyclic aminosuccinimide (Asu) intermediate. nih.gov This process can result in the formation of by-products and racemization. ethz.ch
The use of an N-Dcpm protected glycine, Fmoc-(Dcpm)Gly-OH, directly following an aspartic acid residue effectively prevents this undesirable cyclization. nih.gov The steric bulk of the Dcpm group on the glycine nitrogen hinders the intramolecular reaction required to form the aminosuccinimide ring. nih.govnih.gov This strategy has been shown to be highly effective for preserving the integrity of sensitive Asp-Gly sequences during synthesis. nih.gov
Contribution to Materials Science and Polymer Synthesis
While primarily recognized for its role in peptide chemistry, the unique chemical structure of (Dicyclopropylmethyl)amine also lends itself to applications in materials science.
Building Block for Novel Polymeric Materials
The dicyclopropylmethyl moiety can be incorporated into larger molecular architectures, serving as a building block for novel materials. nih.gov Its rigid and compact structure, combined with the reactivity of the amine group, makes it a candidate for the synthesis of specialized polymers and other advanced materials where precise structural control is desired.
Enhancement of Mechanical Properties and Thermal Stability in Polymers
Detailed research findings, data tables, and specific examples of its use in this context have not been documented in accessible scholarly articles, patents, or material science databases. The search did not yield any studies that have investigated the incorporation of this compound into polymer matrices or evaluated its effect on their mechanical or thermal performance.
Analytical Methodologies for Purity and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of (Dicyclopropylmethyl)amine Hydrochloride, offering high resolution and sensitivity for both purity determination and quantification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used chromatographic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of this compound, providing both qualitative and quantitative data. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Reverse-phase HPLC (RP-HPLC) is a common method for the analysis of this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase. For the analysis of (Dicyclopropylmethyl)amine, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid is effective. sielc.com The acidic component of the mobile phase helps to ensure the amine is in its protonated form, which can improve peak shape and retention on the reverse-phase column.
UV detection is often employed for quantification. Since this compound lacks a strong chromophore, detection can be challenging. Derivatization with a UV-absorbing reagent can be employed to enhance detection sensitivity. Alternatively, if the compound exhibits some UV absorbance at lower wavelengths, a UV detector set in the range of 200-220 nm may be used, though with potentially lower sensitivity. The choice of a specific column, such as a C18 or a specialized reverse-phase column like Newcrom R1, can significantly influence the separation. sielc.com
Table 1: Illustrative RP-HPLC Parameters for (Dicyclopropylmethyl)amine Analysis
| Parameter | Typical Value |
|---|---|
| Column | Newcrom R1 or equivalent C18 |
| Mobile Phase | Acetonitrile:Water with Phosphoric Acid |
| Detection | UV (after derivatization or at low wavelength) |
| Application | Purity and Quantification |
(Dicyclopropylmethyl)amine is a chiral compound, and its enantiomeric purity is a critical quality attribute. Chiral HPLC is the method of choice for separating and quantifying the enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of chiral amines. nih.govresearchgate.netspringernature.com The choice of the specific chiral column and the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving enantiomeric resolution. nih.gov The interactions between the enantiomers and the chiral stationary phase can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which result in different retention times for the two enantiomers. researchgate.net
Table 2: General Chiral HPLC Parameters for Amine Separation
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Hexane with a polar modifier (e.g., Isopropanol) |
| Detection | UV |
| Application | Enantiomeric Purity Determination |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like (Dicyclopropylmethyl)amine.
For GC-MS analysis, the amine is typically volatilized in a heated injector and separated on a capillary column. The choice of column, often a non-polar or medium-polarity phase, depends on the specific impurities being targeted. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).
The resulting mass spectrum provides a molecular fingerprint of the compound and its fragments. For (Dicyclopropylmethyl)amine, the molecular ion peak would be expected, although it may be of low intensity. libretexts.org The fragmentation pattern is predictable, with characteristic losses of alkyl and cyclopropyl (B3062369) groups. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which would lead to the formation of stable iminium ions. libretexts.orgmiamioh.edulibretexts.org This detailed fragmentation information is invaluable for confirming the identity of the main component and for identifying and quantifying any volatile impurities.
Table 3: Predicted GC-MS Fragmentation for (Dicyclopropylmethyl)amine
| Fragmentation Pathway | Expected Fragment (m/z) |
|---|---|
| Molecular Ion [M]+ | 111 |
| Alpha-Cleavage (loss of cyclopropyl radical) | 70 |
| Loss of a methyl group | 96 |
Purification Strategies in Laboratory and Industrial Settings
The isolation of this compound in a highly pure form is essential. Various physical and chemical separation techniques are utilized to remove impurities originating from starting materials, side reactions, or subsequent degradation.
Flash Chromatography with Silica (B1680970) Gel
Flash chromatography is a purification technique that accelerates column chromatography by applying positive pressure to force the mobile phase through the stationary phase. While effective, the purification of basic organic amines on standard, acidic silica gel presents a challenge due to strong interactions between the amine and the silica's silanol (B1196071) groups, which can lead to significant peak tailing and poor separation. biotage.combiotage.com
To overcome this issue, two primary approaches are employed:
Mobile Phase Modification: A small amount of a competing base, such as ammonium (B1175870) hydroxide (B78521) or triethylamine, is added to the solvent system (e.g., dichloromethane (B109758)/methanol). biotage.combiotage.com This additive neutralizes the acidic sites on the silica, improving the elution of the target amine. biotage.com
Amine-Functionalized Silica: A more modern approach involves using a stationary phase where the silica surface has been chemically modified with an amine. biotage.com This "amine-functionalized" silica effectively neutralizes the acidic surface, allowing for the efficient separation of basic compounds using simple, non-polar solvent systems like hexane and ethyl acetate (B1210297) without the need for basic additives. biotage.com
Recrystallization Techniques
Recrystallization is a fundamental and powerful technique for purifying solid compounds. mt.com The method relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities, remain dissolved in the solvent. mt.com
The key to a successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com For amine hydrochloride salts, which are often crystalline solids, polar solvents like alcohols or water, or mixtures thereof, are commonly evaluated. A variation of this method is anti-solvent recrystallization, where a second solvent in which the compound is insoluble is added to the initial solution to induce precipitation. mt.com
Distillation under Reduced Pressure
Distillation is a process used to separate components of a liquid mixture based on differences in their boiling points. For compounds that have very high boiling points or are susceptible to thermal decomposition at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is employed. By lowering the pressure above the liquid, the boiling point is significantly reduced.
This technique is not directly applicable to the this compound salt, as salts are non-volatile solids. However, it is a highly relevant purification step for the corresponding free-base form of the amine. To apply this method, the hydrochloride salt would first be neutralized with a base to liberate the free (Dicyclopropylmethyl)amine. This free amine, being a liquid, can then be purified by vacuum distillation to remove non-volatile impurities or other volatile components with different boiling points.
Conclusion and Future Research Perspectives
Summary of Key Research Advancements in (Dicyclopropylmethyl)amine Hydrochloride Chemistry
Research into this compound and its parent amine has primarily focused on its role as a synthetic intermediate. The dicyclopropylmethyl motif is a valuable building block for creating complex molecular architectures. guidechem.com Key advancements are centered on synthetic methodologies and the characterization of its unique reactivity.
Synthesis: The primary synthetic routes to dicyclopropylmethylamine involve the reductive amination of dicyclopropyl ketone or reactions involving cyclopropane (B1198618) halides. longdom.org These methods provide efficient pathways to the core amine structure, which can then be converted to the hydrochloride salt for improved handling and stability.
Reactivity: The chemistry of this compound is dominated by the electronic properties of the two cyclopropyl (B3062369) rings. These rings possess significant angle and torsional strain, which weakens the C-C bonds and imparts partial double-bond character. fiveable.meutexas.edu This inherent strain makes the molecule susceptible to ring-opening reactions under certain conditions and influences the nucleophilicity of the amine group. longdom.org
Structural Analysis: Spectroscopic and computational studies have been crucial in understanding how the strained rings affect bond lengths, angles, and electron distribution within the molecule. This fundamental knowledge is essential for predicting its behavior in more complex chemical transformations.
Emerging Research Areas for Cyclopropylmethylamine Derivatives
The cyclopropylmethylamine scaffold is a privileged motif in modern chemistry, with new applications continually being discovered. researchgate.net The rigid, three-dimensional structure of the cyclopropyl group is a valuable tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. fiveable.me
Emerging areas of research include:
Medicinal Chemistry: Derivatives are being explored for a wide range of therapeutic targets. The cyclopropyl group can enhance metabolic stability by making adjacent C-H bonds less susceptible to oxidation by cytochrome P450 enzymes. hyphadiscovery.com Recent studies have investigated N-cyclopropylmethyl derivatives as potent and selective kappa opioid receptor (KOR) agonists for pain management with potentially fewer side effects. nih.gov
Agrochemicals: The stability and unique biological activity conferred by the cyclopropylamine (B47189) moiety are being leveraged in the development of novel herbicides, fungicides, and insecticides. longdom.org
Materials Science: The rigidity of the cyclopropane ring is being exploited in the synthesis of specialty polymers and advanced coatings, leading to materials with enhanced mechanical and thermal properties. longdom.org
Table 1: Emerging Applications of Cyclopropylmethylamine Derivatives
| Research Area | Type of Derivative | Potential Application | Key Benefit of Cyclopropyl Group |
|---|---|---|---|
| Medicinal Chemistry | N-Cyclopropylmethyl Compounds | Analgesics (KOR Agonists) nih.gov | Increased potency and receptor selectivity. |
| Medicinal Chemistry | Various Amines | Antidepressants, Antivirals longdom.org | Improved metabolic stability and pharmacokinetic profile. hyphadiscovery.com |
| Agrochemicals | Substituted Cyclopropylamines | Herbicides, Fungicides longdom.org | Enhanced biological activity and chemical stability. |
| Materials Science | Polymer Building Blocks | High-Performance Polymers longdom.org | Increased rigidity and thermal resistance. |
Interdisciplinary Impact of Research on Strained Ring Systems
The study of strained ring systems like cyclopropane, embodied in molecules such as (Dicyclopropylmethyl)amine, has a profound impact that extends beyond organic chemistry.
Computational Chemistry: The unique bonding in cyclopropane, often described by the Walsh or Coulson-Moffitt models, challenges theoretical chemists to refine models that predict molecular structure and reactivity. nih.gov Understanding the interplay between ring strain and electronic delocalization is a key area of modern computational research. nih.gov
Chemical Biology: Strained rings can be used as reactive probes to study biological systems. The controlled release of ring strain can drive specific labeling reactions or be used to develop activity-based probes for enzymes.
Materials Science and Nanotechnology: The inherent rigidity and defined geometry of cyclopropane-containing molecules make them attractive components for self-assembling systems and molecular machines. The strain can be harnessed to create materials with unique electronic or mechanical properties. longdom.org
Q & A
Q. Table 1: Comparison of Small-Scale vs. Industrial Methods
| Parameter | Small-Scale (Lab) | Industrial (Continuous Flow) |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 70–80% | 85–90% |
| Catalyst | None | Zeolite-based catalysts |
Advanced: How can NMR and HPLC-MS resolve structural ambiguities in this compound derivatives?
Answer:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Cyclopropyl proton signals appear as multiplet clusters (δ 0.5–1.5 ppm), while the amine proton resonates at δ 2.8–3.2 ppm. <sup>13</sup>C NMR confirms cyclopropane carbons at δ 8–12 ppm .
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile (95:5). MS in positive ion mode ([M+H]<sup>+</sup> at m/z 128) ensures molecular ion identification .
Critical Note : Impurities like unreacted cyclopropylmethylamine (detected at m/z 86) require gradient elution optimization .
Basic: What spectroscopic and chromatographic methods are validated for purity assessment?
Answer:
- FT-IR : Primary amine N–H stretch at 3300–3500 cm⁻¹; cyclopropane C–C stretch at 1000–1100 cm⁻¹ .
- Titrimetry : Non-aqueous titration with 0.1M HClO4 in glacial acetic acid (endpoint: crystal violet indicator) quantifies free amine content (98–101% compliance per pharmacopeial standards) .
Advanced: How to address contradictory data in pharmacological activity studies (e.g., receptor binding vs. in vitro assays)?
Answer:
Contradictions often arise from:
- Receptor Selectivity : Use radioligand binding assays (e.g., α2-adrenergic receptors) with <sup>3</sup>H-clonidine to confirm target engagement .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Low stability (t1/2 < 30 min) may explain poor in vivo efficacy despite high in vitro binding .
Methodological Adjustment : Include negative controls (e.g., rilmenidine for α2-receptor studies) to validate assay specificity .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Nitrile gloves, N95 masks, and chemical goggles .
- Ventilation : Use fume hoods during synthesis (amine vapors cause respiratory irritation).
- Spill Management : Neutralize with 5% acetic acid before disposal .
Advanced: How to design stability studies under ICH guidelines for this compound?
Answer:
Follow ICH Q1A(R2):
- Conditions : 40°C/75% RH (accelerated), 25°C/60% RH (long-term) over 6 months.
- Analytical Endpoints :
- HPLC purity (degradants <0.5%) .
- Water content (Karl Fischer; ≤1.0% w/w) .
- Degradation Pathways : Photooxidation of cyclopropane rings (use amber glass vials) .
Basic: What are the key differences in reactivity compared to non-cyclopropyl analogues (e.g., dimethylamine hydrochloride)?
Answer:
- Steric Effects : Cyclopropane rings hinder nucleophilic attack, reducing reaction rates by ~30% vs. dimethylamine derivatives .
- Thermal Stability : Decomposes at 150°C (vs. 170°C for dimethylamine HCl) due to ring strain .
Advanced: How to mitigate racemization during chiral derivatization?
Answer:
- Derivatization Agent : Use (–)-menthyl chloroformate in dichloromethane at –20°C.
- HPLC Conditions : Chiralpak AD-H column, hexane/ethanol (90:10), UV detection at 254 nm. Enantiomeric excess >99% is achievable .
Basic: What computational tools predict reaction pathways for novel derivatives?
Answer:
- Retrosynthesis : Pistachio/BKMS databases suggest viable routes (e.g., reductive amination of cyclopropanecarboxaldehyde) .
- DFT Calculations : Gaussian 16 (B3LYP/6-31G*) models cyclopropane ring strain (≈27 kcal/mol) and transition states .
Advanced: How to resolve discrepancies in reported pKa values (e.g., vs. 9.5)?
Answer:
- Potentiometric Titration : Use a Sirius T3 instrument (25°C, 0.15M KCl). Pre-saturate solutions with N2 to exclude CO2 interference.
- Reference Standards : Cross-validate with quinine (pKa 8.5) and 4-nitroaniline (pKa 1.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
